Lead resinate

Coating formulation Drier incorporation Process efficiency

Achieving full film cure in high-temperature silicone insulation or thick alkyd primers fails with standard cobalt/manganese catalysts, resulting in tacky underlayers. Lead resinate (6.73% Pb) solves this via a unique through-drying mechanism. - **Cure Specificity:** Only lead-based resinates or linoleates catalyze silicone resin curing; naphthenates of Co, Mn, Zn are totally ineffective. - **Cold Processable:** Dissolves at 60-70°F, enabling pale varnishes (unlike lead linoleate requiring >290°F). - **Low Additive Load:** High Pb content minimizes non-volatile residues, preserving film clarity.

Molecular Formula C40H58O4Pb
Molecular Weight 810 g/mol
CAS No. 9008-26-8
Cat. No. B12104802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead resinate
CAS9008-26-8
Molecular FormulaC40H58O4Pb
Molecular Weight810 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Pb+2]
InChIInChI=1S/2C20H30O2.Pb/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2
InChIKeyGSTXEFGCQNQPDE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lead Resinate CAS 9008-26-8: Identity, Composition, and Baseline Properties


Lead resinate (CAS 9008-26-8), also designated as resin acids and rosin acids, lead salts, is a lead(II) salt of abietic-type diterpene resin acids with a representative molecular formula of C₄₀H₅₈O₄Pb . The compound belongs to the class of fused metallic resinates—solid, transparent, water-insoluble metal-organic salts prepared by the fusion of rosin with metal acetates [1]. Historically deployed as a primary drier in oil-based paints, varnishes, and alkyd coating systems, lead resinate is recognized for its ability to promote through-drying (bulk film cure) rather than merely surface skinning [2]. Its computed logP of 7.36 indicates high lipophilicity, consistent with good solubility in nonpolar organic media and drying oils . Regulatory restrictions under REACH and other frameworks now tightly control its use, making procurement decisions highly dependent on demonstrable technical necessity rather than generic substitution [3].

Fused lead resinate – metal-organic salt for oxidative drying in oil-based coatings
Ambient-temperature incorporation in nonpolar vehicles, supporting cold-process manufacture
Reported through-drying profile for uniform cure in thick-film alkyd systems
REACH-restricted; procurement requires demonstrated technical necessity

Why Generic Substitutes Fail for Lead Resinate


Generic substitution among metal resinates or between lead resinate and other lead salts (e.g., lead naphthenate, lead linoleate) is scientifically unsound because the counter-ion and metal identity jointly dictate solubility, catalytic selectivity, drying depth, and film compatibility. A fused lead resinate containing 6.73% Pb does not deliver the same drying kinetics as a manganese resinate containing 2.93% Mn or a cobalt resinate at 3.29% Co [1]. Moreover, the resinate anion confers room-temperature oil solubility that the linoleate form lacks—lead linoleate requires heating above 290°F to dissolve, whereas lead resinate disperses readily at 60–70°F [2]. In silicone resin systems, only lead-based organic salts (resinate, linoleate) catalyse cure; the naphthenates of manganese, cobalt, and zinc are completely ineffective [3]. These irreproducible performance gaps mean that substituting lead resinate with another in-class compound risks under-cure, film defect formation, or total formulation failure. The quantitative evidence below substantiates precisely where the compound's differentiation is measurable and procurement-relevant.

Room-temperature solubility gap
Lead linoleate requires dissolution above 290°F; lead resinate disperses at ambient temperature — direct substitution may disrupt cold-process workflows and coating quality.
Silicone cure incompatibility
Cobalt, manganese, and zinc naphthenates are reported ineffective in silicone resin cure; substituting lead resinate with these may result in uncured, tacky films.
Metal loading mismatch
Resinate metal content varies 2–3× — replacing lead resinate with Mn or Fe resinate on an equal-mass basis may deliver insufficient catalytic metal and alter drying kinetics.

Quantitative Performance Comparison Against Closest Analogs


Room-Temperature Oil Solubility vs. Lead Linoleate

Lead resinate dissolves readily in raw linseed oil at ordinary room temperature (60–70 °F, 15.6–21.1 °C), enabling cold incorporation into coating vehicles without thermal pretreatment. In direct contrast, lead linoleate—a commonly used alternative lead drier—requires heating above 290 °F (143 °C) to achieve solution [1]. This temperature differential represents a quantifiable process advantage: lead resinate can be incorporated into temperature-sensitive alkyd or oil formulations without risk of pre-oxidation, color degradation, or volatile organic losses that accompany high-temperature mixing.

Solubility Temperature
Head-to-head
Dissolves at 60–70°F vs. lead linoleate requiring >290°F in linseed oil
Supports ambient-temperature incorporation review.
Vehicle-dependent; process conditions may vary.
Coating formulation Drier incorporation Process efficiency

Catalytic Selectivity for Silicone Resin Cure

In silicone resin systems (Dow Corning Resins 993 and 2052), lead resinate and lead linoleate were the only metal-organic salts capable of eliminating residual tack and producing a hard, fully cured film under infrared and ultraviolet exposure. Inorganic lead compounds and the naphthenate salts of manganese, cobalt, and zinc were tested in the identical experimental system and completely failed to catalyse cure—the silicone films remained tacky and uncured [1][2].

Silicone Cure Activity
Head-to-head
Lead resinate yields hard, tack-free film; Mn, Co, Zn naphthenates reported ineffective
Reported unique catalytic activity; substitution may cause uncured film.
Tested in silicone resins 993 and 2052 under IR/UV.
Silicone cure Electrical insulation High-temperature coatings

Metal Loading Efficiency vs. Other Metal Resinates

Fused lead resinate prepared by the standard acetate-fusion method contains 6.73% lead by weight. Under identical preparation, manganese resinate contains 2.93% Mn, cobalt resinate 3.29% Co, copper resinate 4.16% Cu, and iron resinate 2.76% Fe [1]. This compositional benchmark is essential for formulators calculating equivalent metal loading when comparing drier candidates. The higher gravimetric metal incorporation of lead resinate versus manganese or iron resinates means that, on an equal-weight basis, lead resinate delivers 2.3 times more catalytic metal than manganese resinate and 2.4 times more than iron resinate.

Metal Content (wt%)
Reported
6.73% Pb (2.3× Mn resinate, 2.0× Co, 1.6× Cu, 2.4× Fe)
Higher metal loading may reduce additive mass; formulation review advised.
Fusion method; metal content analytically determined.
Drier efficiency Metal loading Coating formulation

Through-Drying Capability vs. Surface-Active Driers

Lead resinate is characterized as a through-drying agent that preferentially accelerates oxidative crosslinking throughout the entire film depth rather than forming a surface skin. Commercial lead resinate formulations with approximately 32% metal content demonstrate superior internal curing and film hardness development in long-oil and medium-oil alkyd systems compared to alternative metal driers (cobalt, manganese), although the surface drying rate is slower [1]. This behavior differentiates lead resinate from cobalt-based primary driers, which are potent surface-drying catalysts but may leave underlying layers under-cured, especially in films exceeding 50 µm dry thickness.

Through-Drying Profile
Class-level
Lead resinate reported to promote bulk film cure; cobalt driers surface-dominant
Through-drying profile supports thick-film cure review; class-level evidence.
Data to verify; commercial product ~32% Pb context.
Through-drying Alkyd coatings Film hardness

Critical Application Scenarios for Procurement Decisions


Silicone-Based Electrical Insulation Coatings

When curing silicone resin coatings for high-temperature electrical insulation (e.g., motor windings, transformer laminations), only lead resinate—or the functionally equivalent lead linoleate—delivers a hard, tack-free film. Cobalt, manganese, and zinc naphthenates are entirely ineffective in this matrix [1]. Procurement of lead resinate for this application is technically non-negotiable; there is no drop-in alternative that achieves cure under the same IR/UV processing conditions.

Thick-Film Alkyd Industrial Maintenance Coatings

In heavy-duty alkyd primers and topcoats applied at dry film thicknesses exceeding 75 µm, surface-active driers such as cobalt octoate risk premature skinning while the underlying film remains soft. Lead resinate's through-drying mechanism ensures oxidative crosslinking propagates evenly from the substrate interface to the air interface [1][2]. This property reduces rework rates, improves intercoat adhesion, and extends coating service life in corrosive industrial environments.

Cold-Processed Oil-Based Varnishes

Traditional lead linoleate requires heating above 290 °F for dissolution in linseed oil, which can pre-oxidize the oil, darken the varnish, and evolve volatile organic compounds [1]. Lead resinate dissolves at ambient temperature (60–70 °F), enabling cold-process manufacture of pale, color-stable varnishes for fine art conservation, furniture finishing, and decorative coatings where thermal history directly impacts aesthetic quality.

Low-Additive-Loading Formulation Optimization

When formulators must achieve a specified catalytic metal concentration (e.g., 0.05% Pb on binder solids), the higher intrinsic metal content of lead resinate (6.73% Pb) versus manganese resinate (2.93% Mn) or iron resinate (2.76% Fe) translates to a proportionally lower mass of carrier additive introduced into the film [1]. This reduction in non-volatile extraneous matter helps preserve film clarity, flexibility, and water resistance—critical parameters in clear overprint varnishes and optical-grade coatings.

Application
Selection Property
Validation Focus
Silicone electrical insulation coatings
Catalytic cure activity in silicone matrix
Tack-free film under IR/UV processing
Thick-film alkyd maintenance coatings
Through-drying vs. surface-drying balance
Internal hardness and intercoat adhesion
Cold-process oil-based varnishes
Ambient-temperature oil solubility
Pale, color-stable varnish without pre-oxidation
Low-additive-loading formulations
Intrinsic metal content per unit mass
Minimizing extraneous non-volatile additives for film clarity
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